molecular formula C9H13Cl2N5 B3240022 {2-[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine dihydrochloride CAS No. 1426444-81-6

{2-[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine dihydrochloride

Cat. No.: B3240022
CAS No.: 1426444-81-6
M. Wt: 262.14
InChI Key: IVCTWTONAGFGLO-UHFFFAOYSA-N
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Description

{2-[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine dihydrochloride is a useful research compound. Its molecular formula is C9H13Cl2N5 and its molecular weight is 262.14. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is alpha-synuclein (α-syn) . Alpha-synuclein is a protein that, in pathological conditions, forms amyloid aggregates leading to neurotoxicity and neurodegeneration . These aggregates are a common histopathological hallmark in Parkinson’s disease (PD) patients .

Mode of Action

The compound interacts with alpha-synuclein, inhibiting its aggregation . In other words, it prevents the formation of harmful proteinaceous accumulations within neurons . This interaction and the resulting changes can help alleviate the symptoms of diseases characterized by alpha-synuclein aggregation, such as Parkinson’s disease .

Biochemical Pathways

The compound affects the biochemical pathway involving alpha-synuclein. In normal conditions, alpha-synuclein is a soluble monomer, but it can adopt a helical structure after interaction with phospholipids . In the misfolded state, alpha-synuclein aggregates into amyloid fibrils, leading to neuronal pathological inclusions . This compound interferes with this process, reducing alpha-synuclein aggregation .

Pharmacokinetics

The compound has been shown to have in vivo efficacy, suggesting it may have suitable adme properties for therapeutic use .

Result of Action

The compound’s action results in the prevention of alpha-synuclein aggregation, which in turn prevents the formation of intracellular proteinaceous accumulations . This can lead to a reduction in neurotoxicity and neurodegeneration, alleviating symptoms in diseases like Parkinson’s disease .

Properties

IUPAC Name

2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5.2ClH/c10-4-1-8-12-9(14-13-8)7-2-5-11-6-3-7;;/h2-3,5-6H,1,4,10H2,(H,12,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCTWTONAGFGLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NNC(=N2)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{2-[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine dihydrochloride
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{2-[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine dihydrochloride
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{2-[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine dihydrochloride
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{2-[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine dihydrochloride
Reactant of Route 5
{2-[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine dihydrochloride
Reactant of Route 6
{2-[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine dihydrochloride

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